![molecular formula C20H30N2O3 B2936402 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034324-64-4](/img/structure/B2936402.png)
2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The tetrahydro-2H-pyran-4-yl moiety is a six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The piperidine ring and the tetrahydro-2H-pyran-4-yl group are both cyclic structures, which can contribute to the stability of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide group, the ether group (in the phenoxy moiety), and the secondary amine in the piperidine ring . These functional groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the ether group could impact its solubility in various solvents .Scientific Research Applications
Gastric Acid Antisecretory Activity
A study by Ueda et al. (1991) explores the synthesis of compounds related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide and their gastric acid antisecretory activity. The research highlights the potential use of these compounds in treating conditions related to gastric acid secretion (Ueda et al., 1991).
Synthesis of Functionalized Pyridines
Mekheimer et al. (1997) discuss the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which involve a compound similar to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide. This study demonstrates the versatility of such compounds in synthesizing various pyridine derivatives (Mekheimer et al., 1997).
PET Ligand for CB1 Receptors
Kumar et al. (2004) synthesized a compound structurally related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide for potential use as a PET ligand for CB1 receptors. This highlights its application in neuroimaging and the study of neurological disorders (Kumar et al., 2004).
Synthesis of Functionalized Piperidones
Jao et al. (1996) conducted a study on the addition-rearrangement reactions involving compounds related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide, leading to the synthesis of functionalized 2-piperidones. This research contributes to the development of new synthetic pathways in medicinal chemistry (Jao et al., 1996).
Antinociceptive Activity and Opioid Receptor Profiles
Bays et al. (1989) explore the antinociceptive activity and opioid receptor profiles of phenols derived from structures similar to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide. This indicates potential applications in pain management and the study of opioid receptors (Bays et al., 1989).
Synthesis of Phenolic Compounds
A study by Vardanyan (2018) discusses the synthesis of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which are structurally related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide. The research contributes to the understanding of the synthesis and pharmacological properties of these compounds (Vardanyan, 2018).
Mechanism of Action
Target of Action
The primary target of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that binds to compounds known as opioids. This receptor plays a key role in pain perception, stress response, and addiction .
Mode of Action
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other compounds, preventing the receptor’s usual effects .
Biochemical Pathways
pain perception, mood regulation, and stress response . By blocking the KOR, it may prevent the activation of these pathways by other opioid compounds .
Pharmacokinetics
The compound has good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . This suggests it is well-absorbed in the body, is distributed effectively to its site of action, is metabolized appropriately, and is excreted without causing toxicity .
Result of Action
In animal studies, oral administration of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide showed potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential applications in conditions related to the KOR, such as pain disorders, mood disorders, and addiction .
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(25-19-5-3-2-4-6-19)20(23)21-15-17-7-11-22(12-8-17)18-9-13-24-14-10-18/h2-6,16-18H,7-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVQYDIMWIUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2CCOCC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.